An In-depth Technical Guide to the Chemical Properties of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine
An In-depth Technical Guide to the Chemical Properties of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is a heterocyclic compound that incorporates three key structural motifs: a pyridine ring, a pyrrole ring, and an allyl group. This unique combination of functional groups suggests a rich and diverse chemical profile, making it a molecule of interest for researchers in medicinal chemistry and materials science. The pyridine and pyrrole moieties are prevalent in a vast array of biologically active compounds, including many approved pharmaceuticals.[1][2][3] The N-allyl group provides a versatile handle for further chemical modifications and can influence the molecule's pharmacokinetic properties.
This technical guide provides a comprehensive overview of the chemical properties of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine, including its synthesis, spectroscopic characterization, predicted reactivity, and potential applications in drug discovery. Given the limited specific literature on this exact compound, this guide synthesizes information from established chemical principles and data from structurally related molecules to provide a robust and scientifically grounded resource.
Molecular Structure and Physicochemical Properties
A clear understanding of the molecular structure is fundamental to predicting the chemical behavior of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁N₃ | - |
| Molecular Weight | 173.22 g/mol | - |
| CAS Number | 640735-22-4 | - |
| IUPAC Name | N-allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine | - |
| InChI Key | SSOWVQRPXHPDCM-UHFFFAOYSA-N | - |
The molecule consists of a 4-aminopyridine core where the exocyclic nitrogen is substituted with both an allyl group and a 1H-pyrrol-1-yl group. The direct attachment of the pyrrole nitrogen to the aminopyridine nitrogen forms a hydrazine-like N-N bond, which is a key structural feature influencing its electronic properties and reactivity.
Synthesis and Elucidation
Proposed Synthetic Pathway
A logical approach would involve a two-step process starting from the commercially available 4-aminopyridine.
Caption: Proposed two-step synthesis of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine.
Experimental Protocol: A Hypothetical Approach
Step 1: Synthesis of N-Allylpyridin-4-amine
The N-alkylation of 4-aminopyridine can be achieved using an alkyl halide, such as allyl bromide, in the presence of a suitable base.[4][5] The use of a base is crucial to deprotonate the amino group, thereby increasing its nucleophilicity.
-
Reaction Setup: To a solution of 4-aminopyridine (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine
The second step involves the N-arylation of the newly formed N-allylpyridin-4-amine with a pyrrole moiety. This can be challenging due to the potential for competing side reactions. A plausible approach could involve a copper-catalyzed cross-coupling reaction, which is a known method for the N-arylation of various nitrogen heterocycles.[6][7]
-
Reaction Setup: In a reaction vessel, combine N-allylpyridin-4-amine (1.0 eq.), a suitable pyrrole precursor (e.g., a protected N-halopyrrole, though direct coupling is also possible), a copper(I) catalyst such as CuI (5-10 mol%), and a diamine ligand.
-
Solvent and Base: Add a high-boiling point solvent like toluene and a base such as potassium phosphate (K₃PO₄).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 110 °C).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, filter off the catalyst, and concentrate the filtrate. The residue can then be purified by column chromatography to yield the final product.
Spectroscopic Characterization: A Predictive Analysis
Without experimental data, the spectroscopic properties of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine can be predicted based on the analysis of its constituent functional groups.[8][9][10]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the pyrrole ring, and the allyl group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H (ortho to N) | 8.2 - 8.4 | d | ~6 |
| Pyridine H (meta to N) | 6.8 - 7.0 | d | ~6 |
| Pyrrole H (α to N) | 6.9 - 7.1 | t | ~2 |
| Pyrrole H (β to N) | 6.1 - 6.3 | t | ~2 |
| Allyl -CH= | 5.8 - 6.0 | m | - |
| Allyl =CH₂ | 5.1 - 5.3 | m | - |
| Allyl -CH₂- | 4.2 - 4.4 | d | ~6 |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C (para to N, C-NH) | 150 - 155 |
| Pyridine C (ortho to N) | 148 - 152 |
| Pyridine C (meta to N) | 108 - 112 |
| Pyrrole C (α to N) | 120 - 125 |
| Pyrrole C (β to N) | 108 - 112 |
| Allyl -CH= | 130 - 135 |
| Allyl =CH₂ | 115 - 120 |
| Allyl -CH₂- | 50 - 55 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the vibrational modes of the aromatic rings and the allyl group. As a tertiary amine, no N-H stretching vibrations are expected.[11]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C=C Stretch (allyl) | 1640 - 1680 | Medium |
| C-N Stretch (aromatic amine) | 1335 - 1250 | Strong |
| =C-H Bending (aromatic) | 900 - 675 | Strong |
| =C-H Bending (allyl) | 1000 - 910 | Strong |
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak at m/z = 173. The fragmentation pattern will likely be dominated by the loss of the allyl group and cleavage of the N-N bond.[12][13]
Caption: Predicted major fragmentation pathways in the mass spectrum.
Chemical Reactivity and Potential Transformations
The reactivity of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is dictated by its three main functional components.
Reactions of the Allyl Group
The double bond in the allyl group is susceptible to a variety of electrophilic additions, including hydrogenation, halogenation, and hydrohalogenation. It can also participate in transition metal-catalyzed reactions such as the Heck reaction and cross-metathesis, providing a route to more complex analogues.[14]
Reactions of the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system and is prone to electrophilic substitution reactions, primarily at the C2 and C5 positions. However, the N-N bond may influence the regioselectivity of these reactions.
Reactions of the Pyridine Ring
The pyridine ring is an electron-deficient aromatic system. The nitrogen atom in the ring can act as a base or a nucleophile, allowing for N-alkylation or N-oxidation. The ring itself is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution, particularly if activated by electron-withdrawing groups.
Reactivity of the N-N Bond
The N-N bond in N-aminopyrrole derivatives can be susceptible to cleavage under certain conditions, such as reduction or oxidation.[14] This could be a potential pathway for the degradation of the molecule or for its use as a precursor in further synthetic transformations.
Potential Applications in Drug Discovery
The structural motifs present in N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine are found in numerous biologically active compounds, suggesting that this molecule could serve as a valuable scaffold in drug discovery.[15]
-
Anticancer Activity: Pyrrole and pyridine derivatives are known to exhibit a wide range of anticancer properties.[1][16] The pyrrolopyridine core, in particular, is found in several kinase inhibitors used in cancer therapy.[2]
-
Antiviral and Antimicrobial Activity: The pyrrolopyridine scaffold is also present in compounds with demonstrated antiviral and antimicrobial activities.[2]
-
Central Nervous System (CNS) Activity: Derivatives of 4-aminopyridine have been investigated for their potential in treating neurological disorders.[3]
Further derivatization of N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine could lead to the development of novel therapeutic agents with improved potency and selectivity.
Safety and Handling
While specific toxicity data for N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is not available, it should be handled with the standard precautions for a research chemical. Based on the properties of related aminopyridines, it may be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine is a fascinating molecule with a rich potential for chemical exploration. While specific experimental data is currently limited, this in-depth technical guide provides a solid foundation for researchers by predicting its chemical properties based on well-established principles. The proposed synthetic routes, predicted spectroscopic data, and discussion of its reactivity and potential applications offer a valuable starting point for further investigation into this promising compound. As a scaffold for the development of novel therapeutics and functional materials, N-Allyl-N-(1H-pyrrol-1-yl)pyridin-4-amine warrants continued research and exploration.
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